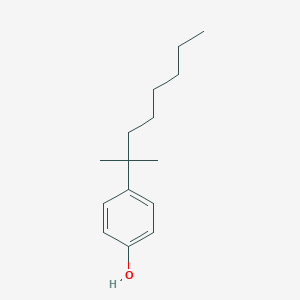

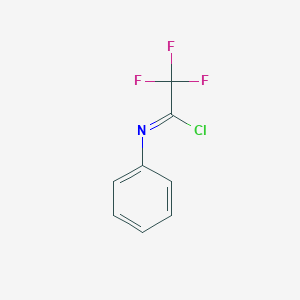

![molecular formula C8H7BrN2 B036394 6-Bromo-3-methylimidazo[1,2-A]pyridine CAS No. 1216222-91-1](/img/structure/B36394.png)

6-Bromo-3-methylimidazo[1,2-A]pyridine

Overview

Description

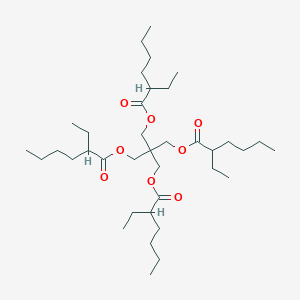

6-Bromo-3-methylimidazo[1,2-A]pyridine is a chemical compound with the molecular formula C8H7BrN2. Its molecular weight is 211.06 g/mol . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of imidazo[1,2-A]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . An effective pseudo three-component reaction between 2-aminopyridines and two molecules of acetophenones catalyzed by p-toluenesulfonic acid (pTSA) or sulfuric acid is accomplished in solventless conditions .Molecular Structure Analysis

The molecular structure of 6-Bromo-3-methylimidazo[1,2-A]pyridine is characterized by the presence of a bromine atom and a methyl group attached to the imidazo[1,2-A]pyridine core . The InChI code for this compound is 1S/C8H7BrN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3 .Chemical Reactions Analysis

Imidazo[1,2-A]pyridines are considered as privileged structures because of their occurrence in many natural products . The transformation of these compounds goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and pTSA catalyzed dehydration .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-3-methylimidazo[1,2-A]pyridine include a molecular weight of 211.06 g/mol, XLogP3-AA of 2.9, hydrogen bond donor count of 0, hydrogen bond acceptor count of 1, rotatable bond count of 0, exact mass of 209.97926 g/mol, monoisotopic mass of 209.97926 g/mol, topological polar surface area of 17.3 Ų, heavy atom count of 11, and a complexity of 151 .Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, such as 6-Bromo-3-methylimidazo[1,2-A]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Antimicrobial Activity

3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a derivative of 2-methylimidazo[1,2-a]pyridine, has shown antimicrobial properties against Staphylococcus aureus .

Pharmaceutical Intermediates

6-Bromoimidazo[1,2-a]pyridine is used in organic syntheses and as pharmaceutical intermediates .

Light-Sensitive Dyes

Imidazo[1,2-a]pyridine derivatives are used in the role of light-sensitive dyes .

Data Storage

These compounds are also used in optical media for data storage .

Pesticides and Fungicides

Imidazo[1,2-a]pyridine derivatives are used as pesticides and fungicides .

Active Pharmaceutical Ingredients

The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine (antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Safety and Hazards

Future Directions

Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-A]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-A]pyridines and all frequent challenges associated with the reported methods .

Mechanism of Action

Target of Action

6-Bromo-3-methylimidazo[1,2-A]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been recognized as a significant scaffold in medicinal chemistry . Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit anti-tb activity . The compound likely interacts with its targets, causing changes that inhibit the growth and replication of the tuberculosis bacteria.

Result of Action

The result of the action of 6-Bromo-3-methylimidazo[1,2-A]pyridine is the inhibition of the growth and replication of the tuberculosis bacteria . This leads to a reduction in the bacterial load, contributing to the treatment of tuberculosis.

properties

IUPAC Name |

6-bromo-3-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGGKPUJKHDJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216222-91-1 | |

| Record name | 6-bromo-3-methylimidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

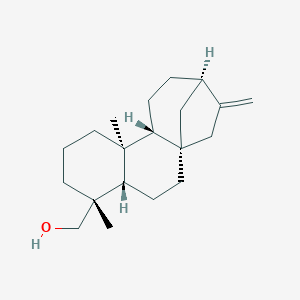

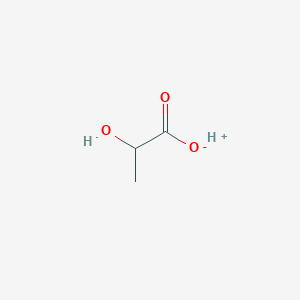

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B36400.png)

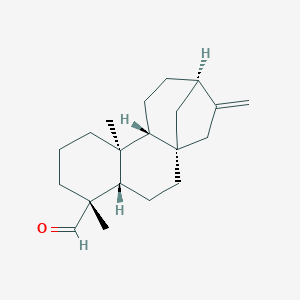

![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)